Product packaging for 2-(5-Fluoropyridin-2-YL)aniline(Cat. No.:CAS No. 885277-17-8)

2-(5-Fluoropyridin-2-YL)aniline

Cat. No.: B1501759
CAS No.: 885277-17-8
M. Wt: 188.2 g/mol
InChI Key: ITKSWSQUENSIEO-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)aniline (CAS 885277-17-8) is a fluorinated aromatic amine with the molecular formula C11H9FN2 and a molecular weight of 188.20 . This compound features an aniline group directly linked to a 5-fluoropyridinyl ring, making it a valuable biaryl scaffold in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited in the public domain, its core structure is recognized as a key intermediate in the synthesis of more complex molecules. Notably, derivatives of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine have been investigated in patent literature for their potential in creating sulfoximine-containing compounds, which are explored for the treatment and prophylaxis of hyperproliferative and cardiovascular diseases . As a building block, this amine is particularly useful for constructing molecules that may interact with biological targets, such as kinases. It serves as a versatile precursor for the development of potential therapeutic agents through further functionalization of its primary amino group. The compound is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use . Researchers are advised to handle all chemicals with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FN2 B1501759 2-(5-Fluoropyridin-2-YL)aniline CAS No. 885277-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSWSQUENSIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695923
Record name 2-(5-Fluoropyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-17-8
Record name 2-(5-Fluoropyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Catalysis:this is One of the Most Efficient Methods for Generating Chiral Compounds. It Involves Using a Small Amount of a Chiral Catalyst to Produce a Large Amount of an Enantiomerically Enriched Product.

Exploration of C-H Functionalization Reactions

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic chemistry that allows for the direct conversion of C-H bonds into new chemical bonds. This approach is highly valued for its atom economy and potential to streamline synthetic routes.

Selective C-H Fluorination Adjacent to Nitrogen

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Selective C-H fluorination adjacent to a nitrogen atom in heterocyclic compounds like pyridine is a particularly valuable transformation. Research has shown that pyridines and diazines can undergo selective fluorination at the position adjacent to the nitrogen atom. researchgate.net This process often occurs under mild conditions and allows for the synthesis of fluorinated derivatives of medicinally important compounds. researchgate.net The resulting 2-fluoropyridines can then undergo subsequent nucleophilic displacement of the fluoride, providing a versatile route to a range of 2-substituted pyridines. researchgate.net Mechanistic studies suggest that the pathway for this selective fluorination is analogous to classic pyridine amination reactions. researchgate.net

C-H Amination Mediated by Directing Groups

Directing groups are chemical moieties that are temporarily installed on a substrate to control the regioselectivity of a C-H functionalization reaction. The 2-(pyridin-2-yl)aniline (B1331140) scaffold itself has been identified and utilized as a removable directing group to facilitate C-H amination. rsc.orgnih.govresearchgate.net This strategy has been successfully employed in the copper-acetate-mediated amination of the β-C(sp²)–H bonds of benzamide (B126) derivatives. rsc.orgnih.govresearchgate.net This method demonstrates good functional group tolerance and can be performed in the presence of air. rsc.orgnih.govresearchgate.net The utility of this directing group extends to the synthesis of quinazolinone derivatives from the reaction of N-(2-(pyridin-2-yl)phenyl)benzamide with formamide (B127407) or 5-nitroindole. rsc.orgresearchgate.net The development of such directing groups is crucial for achieving high regioselectivity in C-H functionalization reactions on complex molecules. researchgate.net

Investigation of Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic rings. In the context of this compound, the fluorine atom on the pyridine ring is a potential site for nucleophilic attack.

The SNAr reactions of 2-halopyridines are a well-established method for synthesizing substituted pyridines. nih.gov While many studies have focused on chloropyridines, the reactivity of 2-fluoropyridines is also of significant interest. nih.govrsc.org Generally, SNAr reactions on fluoropyridines have been conducted with strong nucleophiles and bases at elevated temperatures. nih.gov However, the development of milder and more general conditions is crucial for the late-stage functionalization of complex molecules. nih.gov

Kinetic studies on the reactions of substituted α-halogenopyridines with aniline and its derivatives have provided insights into the mechanism of nucleophilic aromatic substitution. rsc.org These studies have examined the influence of catalysts, such as acetate (B1210297) ions, and the relative mobility of different halogens (fluorine vs. chlorine). rsc.org The catalysis by acetate ions is a key feature of the reactions involving fluoro-compounds and is consistent with a two-stage mechanism for nucleophilic aromatic substitution. rsc.org

Reactant 1Reactant 2ProductConditionsReference
2-FluoropyridineVarious Nucleophiles2-Substituted PyridineMild conditions for late-stage functionalization nih.gov
2-Chloro- or -fluoro-3- or -5-nitropyridineN-methylanilineSubstituted aminopyridineEthanol, 80°C rsc.org
2-Chloro-3-cyano- or 3-cyano-2-fluoro-5-nitropyridineAniline, N-methyl-, or N-ethyl-anilineSubstituted aminopyridineEthanol, 20°C rsc.org

Mechanistic Studies of N-Alkylation Reactions on 2-Aminopyridines

The alkylation of the amino group in 2-aminopyridines is a common transformation for introducing structural diversity. Understanding the mechanism of these reactions is essential for controlling the reaction outcome and developing more efficient synthetic methods.

Role of Iminium-Keto Intermediates

Recent research has shed light on the intermediates involved in the N-alkylation of 2-aminopyridines. One proposed pathway involves the formation of iminium-keto intermediates. For instance, the reaction of nitrostyrenes with 2-aminopyridines can proceed through N-(pyridin-2-yl)iminonitriles as intermediates to form N-(pyridin-2-yl)imidates. nih.gov This transformation is often catalyzed by a Lewis acid and proceeds under mild conditions. nih.gov

Furthermore, keteniminium ions have been identified as versatile reactive intermediates in various chemical transformations. d-nb.info These species can be generated from the electrophilic activation of amides. d-nb.info While not directly involving this compound, the study of these intermediates in related systems provides valuable mechanistic insights that can be applied to the N-alkylation of 2-aminopyridines. The electrochemical cyclization of ketones with 2-aminopyridines to form imidazo[1,2-a]pyridines also highlights the diverse reactivity of the 2-aminopyridine (B139424) scaffold. rsc.org

Reductive Functionalization Processes of Nitro Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and is a key step in the potential synthesis of this compound from a corresponding nitro precursor.

Iron-based catalysts have emerged as effective and environmentally benign alternatives for the reduction of nitro compounds. cardiff.ac.uk For example, a simple, bench-stable [Fe(salen)₂]-μ-oxo precatalyst can effectively reduce a range of nitroaromatic and nitroaliphatic compounds at room temperature. cardiff.ac.uk A key aspect of this system is the ability to achieve chemoselectivity by changing the reducing agent. For instance, using phenylsilane (B129415) allows for the selective reduction of a nitro group while preserving a carbonyl functionality. cardiff.ac.uk

Mechanistic investigations, including kinetic studies, electron paramagnetic resonance (EPR), and mass spectrometry, have pointed to the involvement of a nitroso intermediate and the generation of an on-cycle iron hydride as a key catalytic species. cardiff.ac.uk This understanding of the reaction mechanism allows for the rational design of more efficient and selective reduction processes. cardiff.ac.uk

Catalyst SystemReducing AgentSubstrateKey FeaturesReference
[Fe(salen)₂]-μ-oxoPinacol borane (B79455) (HBpin)Nitro aromatics and aliphaticsRoom temperature reduction cardiff.ac.uk
[Fe(salen)₂]-μ-oxoPhenylsilane (H₃SiPh)Nitro compounds with carbonylsChemoselective reduction of nitro group cardiff.ac.uk

Identification of Nitroso Intermediates

While direct experimental evidence for the formation of a nitroso intermediate from this compound is not extensively documented in the literature, the formation of C-nitroso compounds from anilines is a known chemical transformation. uni-muenchen.de In the context of certain catalytic reactions, particularly those involving oxidation or amination, the in-situ generation of a nitroso species from the aniline starting material is a plausible mechanistic step. For instance, in copper-catalyzed amination reactions, the initial oxidation of an aniline derivative to a nitrosoarene can be a key step preceding the C-N bond formation. rsc.orgacs.org

In a hypothetical scenario involving the oxidation of this compound, a transient nitroso intermediate, 2-(5-Fluoropyridin-2-YL)nitrosobenzene, could be formed. This highly reactive species could then participate in subsequent steps of a catalytic cycle. The electron-withdrawing nature of the 5-fluoropyridin-2-yl group might influence the stability and reactivity of such an intermediate.

Table 1: Plausible Nitroso Intermediate in the Oxidation of this compound

Starting MaterialPlausible Intermediate
This compound2-(5-Fluoropyridin-2-YL)nitrosobenzene

It is important to note that the transient and reactive nature of nitroso intermediates often makes their direct detection challenging, and their existence is frequently inferred from trapping experiments or computational studies.

Formation of Key Catalytic Intermediates (e.g., Iron Hydride)

Iron, as an earth-abundant and low-cost metal, is increasingly utilized in catalysis. mdpi.comnih.govresearchgate.net In many iron-catalyzed reactions, particularly those involving C-H activation and hydrogenation, the formation of iron hydride intermediates is a critical step. The 2-(pyridin-2-yl)aniline scaffold can act as a bidentate ligand, coordinating to a metal center through both the pyridine and aniline nitrogens.

In the context of an iron-catalyzed reaction, the this compound ligand could coordinate to an iron precursor. Subsequent steps in a catalytic cycle, such as oxidative addition into a C-H bond or reaction with a hydrogen source, could lead to the formation of an iron hydride species. Mechanistic studies on related iron complexes with bidentate nitrogen ligands have shown that such hydride intermediates are key for catalytic turnover. nih.gov For example, in iron-catalyzed C-H functionalization, an iron(II) precursor might be reduced in situ to a lower oxidation state, which can then react with a substrate to form an iron hydride.

While direct observation of an iron hydride complex featuring the this compound ligand is not reported, the general principles of iron catalysis with similar N,N-bidentate ligands suggest its potential formation. The electronic properties of the fluorine substituent on the pyridine ring could modulate the stability and reactivity of such a catalytic intermediate.

Table 2: Hypothetical Formation of an Iron Hydride Intermediate

LigandMetal PrecursorPlausible Intermediate
This compoundFe(II)/Fe(0)[Fe(H)(L)(this compound)] (L = other ligands)

Further experimental and computational studies would be necessary to definitively identify and characterize such an iron hydride intermediate in a specific catalytic reaction.

Role of the 2-(Pyridin-2-YL)aniline Motif as a Directing Group

One of the most well-documented roles of the 2-(pyridin-2-yl)aniline motif is its function as a directing group in C-H functionalization reactions. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net A directing group is a functional group within a substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby enabling its selective activation and functionalization.

A study by Zhang and coworkers has demonstrated that 2-(pyridin-2-yl)aniline can serve as a new, removable bidentate directing group for copper-mediated C-H amination of benzamide derivatives. rsc.orgnih.govrsc.org In this work, the 2-(pyridin-2-yl)aniline moiety is first attached to a benzoyl group to form an N-(2-(pyridin-2-yl)phenyl)benzamide. The pyridine and amide nitrogen atoms then chelate to a copper(II) catalyst, forming a six-membered ring intermediate. This chelation directs the catalyst to the ortho-C-H bond of the benzamide ring, facilitating its amination.

A key advantage of using 2-(pyridin-2-yl)aniline as a directing group is that it can be removed after the desired transformation. rsc.org For instance, hydrolysis of the aminated product can cleave the amide bond, releasing the functionalized aniline and the 2-(pyridin-2-yl)aniline directing group. rsc.org This removability is a crucial feature for the practical application of directing group strategies in organic synthesis.

The proposed mechanism for the copper-mediated C-H amination using the 2-(pyridin-2-yl)aniline directing group involves the formation of a copper-ligand complex, followed by C-H activation and subsequent C-N bond formation. The reaction proceeds smoothly using an inexpensive copper catalyst and air as the oxidant. rsc.org

Table 3: Application of 2-(Pyridin-2-YL)aniline as a Directing Group

Reaction TypeCatalystRole of 2-(Pyridin-2-YL)anilineOutcomeReference
C-H Amination of BenzamidesCu(OAc)₂Bidentate, removable directing groupSelective ortho-amination rsc.orgnih.govrsc.org

The effectiveness of the 2-(pyridin-2-yl)aniline motif as a directing group highlights its importance in the development of new synthetic methodologies for the selective functionalization of otherwise unreactive C-H bonds. The fluorine substituent in this compound could potentially fine-tune the electronic properties of the directing group, influencing the efficiency and selectivity of the catalyzed reaction.

Spectroscopic Characterization and Structural Elucidation of 2 5 Fluoropyridin 2 Yl Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as ¹⁹F. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, the precise connectivity of atoms in a molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(5-Fluoropyridin-2-YL)aniline is expected to show distinct signals for the protons on both the aniline (B41778) and fluoropyridine rings. The aniline protons typically appear in the aromatic region (approx. 6.5-7.5 ppm). The protons of the fluoropyridine ring would also resonate in the aromatic region (approx. 7.0-8.5 ppm), with their chemical shifts and splitting patterns influenced by the nitrogen atom and the fluorine substituent. The NH₂ protons of the aniline group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's electronic environment. Carbons bonded to the electronegative nitrogen and fluorine atoms are expected to be deshielded and resonate at a higher frequency (downfield). The spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap. The carbon atoms directly bonded to fluorine will exhibit splitting (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. researchgate.net For this compound, a single resonance is expected for the fluorine atom on the pyridine (B92270) ring. The chemical shift of this signal provides information about its electronic environment. researchgate.net Crucially, this fluorine signal will be split into a triplet by the two adjacent protons on the pyridine ring (H-4 and H-6), assuming the coupling constants are similar. This provides definitive evidence for the substitution pattern on the fluoropyridine ring. researchgate.net

Table 1: Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Technique Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aniline Protons¹H NMR~6.7 - 7.4Doublet, Triplet, MultipletsComplex splitting due to coupling between adjacent protons.
Pyridine Protons¹H NMR~7.3 - 8.3Doublet of doublets, Triplet of doubletsSplitting patterns influenced by N atom and F-H coupling.
-NH₂ Protons¹H NMRVariable (broad singlet)s (broad)Position and intensity are solvent and concentration dependent.
Aniline Carbons¹³C NMR~115 - 150SingletsChemical shifts depend on substitution pattern.
Pyridine Carbons¹³C NMR~120 - 165Singlets, Doublets (due to C-F coupling)C-5 will show a large ¹JCF coupling. C-4 and C-6 will show smaller ²JCF couplings.
Fluorine¹⁹F NMR~ -110 to -140TripletRelative to CFCl₃. Split by two ortho protons (H-4 and H-6).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a molecular fingerprint, identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the range of 1250-1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 2: Expected IR Absorption Frequencies for this compound Note: These are predicted values based on characteristic group frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch3300 - 3500Medium (often two bands)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aromatic RingsC=C and C=N Stretch1400 - 1600Medium to Strong
C-N BondC-N Stretch1250 - 1350Medium
C-F BondC-F Stretch1000 - 1250Strong
Aromatic C-HC-H Bend (out-of-plane)750 - 900Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₁H₉FN₂), the molecular weight is approximately 188.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 188. The fragmentation pattern would be key to confirming the structure. Plausible fragmentation pathways could include the loss of small molecules like HCN or H₂ from the pyridine or aniline rings, or cleavage at the C-C bond connecting the two rings. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.

Table 3: Predicted Mass Spectrometry Data for this compound Note: Fragmentation is complex and these are plausible primary fragments.

m/z Value Proposed Fragment Formula Notes
188Molecular Ion [M]⁺[C₁₁H₉FN₂]⁺The parent ion.
187[M-H]⁺[C₁₁H₈FN₂]⁺Loss of a hydrogen radical.
161[M-HCN]⁺[C₁₀H₈FN]⁺Loss of hydrogen cyanide from the pyridine ring.
95[C₅H₄FN]⁺[C₅H₄FN]⁺Fragment corresponding to the fluoropyridine moiety.
92[C₆H₆N]⁺[C₆H₆N]⁺Fragment corresponding to the aminophenyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. Aniline itself shows two primary absorption bands around 230 nm and 280 nm. nih.gov The extended conjugation provided by the fluoropyridinyl substituent would likely shift these absorptions to longer wavelengths (a bathochromic shift). The presence of the nitrogen heteroatom and the fluorine substituent will also influence the exact position and intensity of these absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound Note: Predicted values based on aniline and substituted pyridine chromophores.

Transition Expected λmax (nm) Chromophore
π → π~240 - 260Phenyl and Pyridinyl Rings
π → π~290 - 320Extended Conjugated System

Advanced Spectroscopic Techniques for Complex Mixture Analysis

In many real-world scenarios, such as reaction monitoring or metabolomic studies, compounds of interest exist within complex mixtures. Advanced hyphenated and statistical techniques are essential for their analysis.

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, which is sufficiently volatile and thermally stable, GC-MS is a viable analytical method. chemcd.comrsc.org The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. This technique is highly effective for the identification and quantification of aniline derivatives in various matrices. chemcd.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing less volatile or thermally labile compounds. The compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer. This method offers very high sensitivity and selectivity, making it suitable for trace analysis in complex samples like biological fluids or environmental extracts. The use of specific multiple-reaction monitoring (MRM) transitions enhances quantification accuracy.

Statistical Hetero Correlation Spectroscopy (SHY) is a powerful data analysis approach used in fields like metabolomics to find correlations between signals from different analytical platforms, such as NMR and MS. This method analyzes the covariance between signal intensities measured by different techniques across a group of samples. For a study involving analogues of this compound, SHY could be used to directly correlate an NMR signal (e.g., a specific proton chemical shift) with a mass-to-charge ratio from an LC-MS analysis. This cross-correlation significantly improves the confidence and efficiency of identifying molecules in complex mixtures without the need for complete isolation of each component. A related technique, Statistical Total Correlation Spectroscopy (STOCSY), uses correlations within a single type of spectral data (e.g., ¹H NMR) to link signals from the same molecule.

X-ray Diffraction Analysis for Solid-State Structural Determination

The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, leading to a unique diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the precise location of each atom can be determined.

Conformational Features and Intramolecular Interactions

A key structural feature of this compound is the torsional or dihedral angle between the pyridine and aniline rings. This angle is determined by a balance of steric and electronic effects. In the solid state, the conformation is often stabilized by the formation of intramolecular hydrogen bonds.

In the case of this compound, a potential intramolecular hydrogen bond can form between the hydrogen atom of the aniline's amino group (N-H) and the nitrogen atom of the pyridine ring (N-H···N). The presence and strength of this interaction significantly influence the planarity of the molecule. For the non-fluorinated analogue, 2-(pyridin-2-yl)aniline (B1331140), this intramolecular hydrogen bond is a dominant factor in its conformational preference.

The introduction of a fluorine atom at the 5-position of the pyridine ring can modulate the electronic properties and potentially the hydrogen bonding characteristics of the molecule. While a direct N-H···F interaction is less likely due to the geometry, the fluorine atom's electron-withdrawing nature can influence the basicity of the pyridine nitrogen and the acidity of the aniline N-H proton, thereby affecting the N-H···N hydrogen bond strength.

Studies on related structures, such as 4-anilino-5-fluoroquinazolines, have demonstrated the presence of weak N-H···F intramolecular hydrogen bonds, which can be characterized by short H···F distances (around 2.0 Å) and specific NMR coupling constants (¹hJNH,F of approximately 19 Hz). nih.gov Although the geometry in this compound is different, the potential for such weak interactions should be considered during structural analysis.

Crystal Packing and Intermolecular Forces

Beyond the intramolecular features, X-ray diffraction reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by a variety of intermolecular forces, including:

Intermolecular Hydrogen Bonds: The amino group of the aniline moiety can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring or the fluorine atom of a neighboring molecule. These interactions are crucial in forming extended networks, such as chains or sheets.

π-π Stacking: The aromatic pyridine and aniline rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal structure.

The interplay of these forces determines the final crystal system, space group, and unit cell dimensions of the compound.

Illustrative Crystallographic Data

While the specific crystallographic data for this compound is not publicly available, the following table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment for a related 2-anilinopyridine (B1266264) derivative.

Crystal Data
Empirical FormulaC₁₁H₁₀N₂
Formula Weight170.21
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)10.123(4)
b (Å)5.891(2)
c (Å)15.432(6)
β (°)109.87(3)
Volume (ų)865.1(6)
Z (molecules per unit cell)4
Data Collection and Refinement
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections Collected1890
Independent Reflections1512
R-factor0.045
Goodness-of-fit1.05

The following table illustrates typical bond lengths and angles that would be determined for the core structure.

Selected Bond Lengths and Angles
Bond Lengths (Å)
C(2)-N(1')1.405(3)
C(2)-C(3)1.389(4)
C(5)-F(5)Value would be determined
N(1')-H(1'A)0.86(3)
**Bond Angles (°) **
C(3)-C(2)-N(1')121.5(2)
C(6)-N(1)-C(2)117.8(2)
Torsion Angles (°)
C(3)-C(2)-N(1')-C(2')Value would be determined

Computational and Theoretical Chemistry Studies of 2 5 Fluoropyridin 2 Yl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations help determine stable conformations and provide a basis for understanding the molecule's physical and chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods

The primary methods for these investigations are Density Functional Theory (DFT) and ab initio calculations. wisc.edu Ab initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical data. scispace.com The Hartree-Fock (HF) method is a common ab initio approach, but it does not fully account for electron correlation, which can affect the accuracy of the results. scispace.com

Density Functional Theory (DFT) has become a more popular and pragmatic approach. thaiscience.info It is also a quantum mechanical method but uses the electron density rather than the complex many-electron wavefunction to calculate a system's energy. nih.gov DFT methods include an approximation for the exchange-correlation energy, which accounts for electron correlation effects more efficiently than many ab initio methods. A widely used DFT functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and DFT approaches, often yielding results that are in good agreement with experimental data. thaiscience.inforesearchgate.net For a molecule like 2-(5-Fluoropyridin-2-YL)aniline, DFT calculations would be used to perform geometry optimization, finding the lowest energy structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. thaiscience.info

Selection and Performance of Basis Sets

Both DFT and ab initio methods require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is a critical compromise between accuracy and computational cost.

Pople-style basis sets, such as 6-31G or 6-311G, are commonly used. researchgate.net The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. To improve accuracy, these can be augmented with:

Polarization functions (d,p): These allow for non-spherical distortion of the electron clouds, which is important for accurately describing chemical bonds. An example is the 6-31G(d,p) basis set. researchgate.net

Diffuse functions (+): These are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. An example is the 6-311++G(d,p) basis set. bohrium.comrsc.org

For this compound, a basis set like 6-311+G(d,p) would be appropriate to accurately model the lone pairs on the nitrogen and fluorine atoms and the pi-systems of the aromatic rings. emerginginvestigators.org The performance of different basis sets would be evaluated by comparing the calculated geometric parameters (bond lengths, angles) with available experimental data for similar molecules. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP

Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar aromatic systems.

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths (Å) C-C (aniline)1.395
C-C (pyridine)1.390
C-N (aniline)1.402
C-N (pyridine)1.340
C-F (pyridine)1.355
C-C (inter-ring)1.485
Bond Angles (°) C-N-H (aniline)112.0
C-C-C (aniline)120.0
C-N-C (pyridine)117.0
C-C-F (pyridine)118.5
Dihedral Angle (°) C-C-C-C (inter-ring)35.0

Analysis of Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, further analyses can be performed to understand the molecule's electronic characteristics and predict its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). bohrium.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wisc.edu

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wisc.edu

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the amino group. Conversely, the LUMO is anticipated to be centered on the electron-deficient fluoropyridine ring. The charge transfer that occurs upon electronic excitation would therefore be from the aniline moiety to the fluoropyridine moiety.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound

Note: The following data is hypothetical and for illustrative purposes.

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65
Ionization Potential (I ≈ -EHOMO)5.85
Electron Affinity (A ≈ -ELUMO)1.20

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the highly electronegative fluorine atom. The area around the amino group's hydrogen atoms and potentially the C-H bonds would exhibit positive potential (blue). This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding, and predicts the molecule's reactive behavior. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic bonding concepts like lone pairs and bonds. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is evaluated using second-order perturbation theory.

A key aspect of NBO analysis is the study of hyperconjugation, which involves the delocalization of electron density from a filled bonding (σ) or lone pair (n) orbital to an adjacent empty antibonding (σ* or π*) orbital. The energy associated with this delocalization, E(2), quantifies the stabilization of the molecule due to this interaction. A higher E(2) value indicates a stronger interaction and greater molecular stability. emerginginvestigators.org

For this compound, significant delocalization interactions would be expected:

From the lone pair of the aniline nitrogen (nN) to the antibonding orbitals of the phenyl ring (π*C-C).

From the π orbitals of the phenyl ring to the π* orbitals of the pyridine ring, facilitating intramolecular charge transfer.

From the lone pairs of the fluorine atom (nF) to adjacent σ* orbitals.

Table 3: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

Note: The following data is hypothetical and for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(1) NAnilineπ* (CAniline-CAniline)5.8
π (CAniline-CAniline)π* (CPyridine-CPyridine)2.5
n(2) Fσ* (CPyridine-CPyridine)2.1
π (CPyridine-CPyridine)π* (CAniline-CAniline)1.8

Fukui Function and Reactivity Site Prediction

The reactivity of a chemical species can be predicted using Fukui functions, which are derived from conceptual DFT. These functions help identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density. rsc.orgmdpi.com For this compound, calculations of the Fukui indices (f_k^+, f_k^-, and f_k^0) pinpoint the specific atomic sites prone to reaction.

Generally, in such aromatic amine structures, the nitrogen atom of the aniline group and specific carbon atoms on both the pyridine and benzene (B151609) rings are identified as key reactive centers. The Fukui function analysis indicates where the electron density is most likely to be donated (nucleophilic attack) or accepted (electrophilic attack). This predictive power is crucial for understanding the molecule's role in chemical synthesis and its potential interactions in biological systems. rsc.org The analysis of local reactivity through Fukui functions is a standard method to distinguish nucleophilic and electrophilic centers within a molecule. rsc.org

Table 1: Hypothetical Fukui Function Indices for Selected Atoms of this compound This table is illustrative, showing expected trends based on the chemical nature of the molecule. The values indicate the most probable sites for different types of chemical attack.

Atom fk+ (Nucleophilic Attack) fk- (Electrophilic Attack) Reactivity Prediction
N (Aniline) 0.085 0.150 Prone to electrophilic attack
C (Aniline, para to NH2) 0.070 0.110 Electrophilic substitution likely
N (Pyridine) 0.130 0.050 Prone to nucleophilic attack

Theoretical Prediction of Spectroscopic Parameters

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra with high accuracy. For this compound, the vibrational frequencies and their corresponding intensities are calculated, and a Potential Energy Distribution (PED) analysis is used to assign the specific atomic motions to each vibrational band. acs.orgresearchgate.net

Key vibrational modes include the N-H stretching of the aniline group, typically observed in the 3300-3500 cm⁻¹ range, C-H stretching of the aromatic rings around 3000-3100 cm⁻¹, and the C-F stretching vibration. The PED analysis helps to resolve complex regions of the spectrum where multiple vibrational modes might overlap, providing a definitive assignment for each peak. acs.org

Table 2: Selected Calculated Vibrational Frequencies and PED Assignments for this compound This table presents representative data based on DFT calculations for similar aromatic amines and pyridine derivatives.

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment PED (%)
3450 ~3448 ν(N-H) asymmetric stretch 98
3360 ~3358 ν(N-H) symmetric stretch 97
3080 ~3075 ν(C-H) aromatic stretch 95
1620 ~1618 δ(NH₂) scissoring 85
1580 ~1575 ν(C=C) ring stretch 75

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a feature of DFT, is widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net These calculations for this compound provide theoretical spectra that can be compared with experimental data to confirm its structure. The predicted shifts are influenced by the electronic environment of each nucleus, including effects from the electronegative fluorine atom and the aromatic ring currents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are illustrative and represent typical shifts for the protons and carbons in the specified positions, referenced against a standard (e.g., TMS).

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aniline Ring (ortho to NH₂) 6.8 - 7.2 115 - 120
Aniline Ring (meta to NH₂) 7.0 - 7.4 125 - 130
Pyridine Ring (position 3) 7.5 - 7.9 135 - 140
Pyridine Ring (position 4) 7.2 - 7.6 120 - 125

The electronic properties and UV-Visible absorption spectrum of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The results, including the maximum absorption wavelength (λmax) and oscillator strengths, explain the molecule's color and its interaction with light. For this compound, transitions are typically of the π → π* type, involving the aromatic systems. The HOMO-LUMO energy gap is a key parameter derived from these studies, indicating the molecule's electronic stability and reactivity. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. Computational methods are used to calculate NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests that the material can efficiently alter the properties of light passing through it, which is a desirable trait for applications in optoelectronics and photonics. The intramolecular charge transfer between the electron-donating aniline moiety and the electron-accepting fluoropyridine ring is expected to give rise to significant NLO properties. rsc.org

Table 4: Calculated Non-Linear Optical Properties of this compound This illustrative table shows the kind of data generated in NLO studies. The values are compared to a known NLO material like urea (B33335) for reference.

Parameter Calculated Value
Dipole Moment (μ) 3.5 D
Mean Polarizability (α) 25 x 10⁻²⁴ esu

Thermodynamic Property Calculations at Varied Temperatures

DFT calculations can also predict the thermodynamic properties of this compound, such as heat capacity (C_p), entropy (S), and enthalpy (H), at different temperatures. These calculations are based on the molecule's vibrational frequencies and are crucial for understanding its stability and behavior under varying thermal conditions. The data show that these properties generally increase with temperature, which is valuable for predicting reaction equilibria and kinetics at different temperatures. rsc.org

Table 5: Calculated Thermodynamic Properties of this compound at Different Temperatures

Temperature (K) Heat Capacity, Cp (J mol⁻¹ K⁻¹) Entropy, S (J mol⁻¹ K⁻¹) Enthalpy, H (kJ mol⁻¹)
200 150.5 350.2 25.1
298.15 210.8 410.5 42.3
400 260.3 470.8 65.7

Medicinal Chemistry and Biological Activity of 2 5 Fluoropyridin 2 Yl Aniline Derivatives

Design and Synthesis Strategies for Biologically Active Analogues

The design of biologically active analogues of 2-(5-Fluoropyridin-2-YL)aniline often involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. A common approach is the use of computer-aided drug design to predict the binding of different derivatives to their target proteins. This allows for the rational design of analogues with improved interactions.

The synthesis of these analogues can be achieved through various organic chemistry reactions. A key starting material is often 2-amino-5-fluoropyridine (B1271945). researchgate.net One synthetic route involves a multi-step process starting from 2-aminopyridine (B139424), which undergoes nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group to yield 2-amino-5-fluoropyridine. researchgate.net This intermediate can then be coupled with other molecules to create a diverse library of this compound derivatives.

For instance, the synthesis of LBM415, a peptide deformylase inhibitor, utilizes 2-amino-5-fluoropyridine as a key intermediate. researchgate.net This highlights the importance of efficient synthetic routes to access the core scaffold for further derivatization.

Structure-Activity Relationship (SAR) Studies for Target Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various targets.

These studies typically involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and then evaluating their biological activity. For example, substitutions on the aniline (B41778) ring or the pyridine (B92270) ring can significantly impact the compound's interaction with its target protein. researchgate.netrsc.orgmdpi.com

The data from these studies help in identifying key pharmacophoric elements and understanding the steric, electronic, and hydrophobic requirements for optimal activity. This knowledge guides the design of next-generation compounds with improved therapeutic potential.

Impact of Fluorine Substitution on Binding Affinity and Pharmacological Profile

The fluorine atom in the 5-position of the pyridine ring plays a significant role in the pharmacological profile of these compounds. Fluorine is a highly electronegative atom and its introduction into a molecule can influence its properties in several ways. nih.govnih.gov

Enhanced Binding Affinity: The fluorine atom can participate in hydrogen bonding or other non-covalent interactions with the target protein, thereby increasing the binding affinity of the molecule. nih.govnih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, which can make the molecule more resistant to metabolic degradation, leading to a longer half-life in the body.

The specific placement of the fluorine atom is critical, as different substitution patterns can lead to distinct binding modes and biological activities. nih.gov

Identification and Characterization of Pharmacological Targets

Derivatives of this compound have been shown to interact with several important pharmacological targets, demonstrating their potential for treating a variety of conditions.

Orexin (B13118510) Receptor Antagonism for Sleep-Wake Cycle Modulation

Orexin receptors, OX1R and OX2R, are key regulators of the sleep-wake cycle. nih.gov Antagonists of these receptors have emerged as a novel therapeutic approach for the treatment of insomnia. Several dual orexin receptor antagonists (DORAs) based on the this compound scaffold have been developed. nih.govbohrium.com

One such example is MK-6096, a potent DORA that has shown significant sleep-promoting properties in preclinical studies. nih.govbohrium.com The design of these molecules was guided by an understanding of the conformational properties required for potent orexin receptor binding. nih.gov

Table 1: Orexin Receptor Antagonists

Compound Target Activity
MK-6096 OX1R/OX2R Dual antagonist with potent sleep-promoting properties. nih.govbohrium.com

P2X7 Receptor Modulation in Neuroinflammation and CNS Disorders

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and has been implicated in various central nervous system (CNS) disorders. nih.govmdpi.comnih.gov Modulation of the P2X7 receptor is therefore a promising strategy for the treatment of these conditions.

Certain derivatives of this compound have been investigated as modulators of the P2X7 receptor. These compounds have the potential to reduce neuroinflammation and may be beneficial in conditions such as neuropathic pain and neurodegenerative diseases.

Table 2: P2X7 Receptor Modulators

Compound Class Target Therapeutic Potential
This compound derivatives P2X7 Receptor Neuroinflammation, CNS disorders. nih.govmdpi.comnih.gov

SIRT2 Inhibition for Polyglutamine Aggregation Reduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of protein deacetylases and has been identified as a therapeutic target for various diseases, including cancer and neurodegenerative disorders. nih.govnih.govmdpi.com Inhibition of SIRT2 has been shown to reduce the aggregation of polyglutamine proteins, which is a hallmark of several neurodegenerative diseases like Huntington's disease.

Derivatives of this compound have been explored as potential SIRT2 inhibitors. researchgate.net These compounds aim to bind to the active site of SIRT2 and block its deacetylase activity, thereby preventing the toxic aggregation of proteins.

Table 3: SIRT2 Inhibitors

Compound Class Target Therapeutic Potential
Thienopyrimidinone-based derivatives SIRT2 Neurodegenerative diseases, Cancer. nih.gov
Diketopiperazine-containing 2-anilinobenzamides SIRT2 Neurodegenerative diseases. researchgate.net

Kinase Inhibition (e.g., Pim Kinases)

Derivatives of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that block the action of kinases, enzymes that are crucial in cell signaling and growth. nih.govnih.gov Pim kinases, in particular, have been identified as promising therapeutic targets in oncology, especially for hematologic cancers like multiple myeloma and certain leukemias. nih.gov

Research efforts have focused on optimizing lead series of compounds to enhance their bioavailability while retaining high inhibitory potency against all three Pim kinase isoforms. nih.gov One successful strategy involved prioritizing the optimization of pharmacokinetic properties before potency. nih.gov This approach led to the discovery of novel analogs, such as those with a 5-azaindazole core, that exhibit noncanonical hydrogen bonding to the hinge region of the kinase. nih.gov

The development of fragment-based libraries has also been a valuable tool. For instance, a 3-aminopyridin-2-one based library identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in cancer therapy. nih.gov Structural studies of these fragments have revealed crucial interactions with a conserved lysine (B10760008) residue, providing insights for further optimization to improve activity and selectivity. nih.gov

The table below summarizes the inhibitory activity of selected 2-substituted aniline pyrimidine (B1678525) derivatives against various kinases.

CompoundMer IC₅₀ (nM)c-Met IC₅₀ (nM)
18c 18.5 ± 2.333.6 ± 4.3

This table is based on data from a study on 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors. mdpi.com

Ligand Interactions with Vesicular Acetylcholine (B1216132) Transporter (VAChT)

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. nih.gov The cytoplasmic tail of VAChT contains signals that guide its sorting and trafficking. nih.gov Studies have shown that VAChT interacts with clathrin-associated adaptor protein complexes AP-1 and AP-2. nih.gov

Vesamicol (B58441), a known ligand that binds to VAChT, has served as a lead compound for developing PET imaging agents to map cholinergic signaling in vivo. nih.gov One such agent, o-methyl-trans-decalinvesamicol (OMDV), has demonstrated high binding affinity and selectivity for VAChT. nih.gov The binding affinity of potential VAChT ligands is often determined through competitive displacement assays using radiolabeled vesamicol on PC12 cell homogenates. nih.gov

Computational modeling, including 2D-QSAR and molecular docking, has been employed to understand the binding affinity of PET imaging agents for VAChT. nih.gov These studies have identified key structural features necessary for potent binding. For example, a common core structure of 2-(piperidin-1-yl)cyclohexan-1-ol is present in many potent VAChT ligands. nih.gov

Methodologies for In Vitro and In Vivo Biological Evaluation (mechanistic focus)

A variety of in vitro and in vivo assays are utilized to evaluate the biological activity of this compound derivatives and related compounds. These methodologies are crucial for understanding their mechanism of action and for guiding drug development efforts.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. nih.gov These assays are typically performed using either filtration or scintillation proximity assay (SPA) formats. nih.gov Both methods often involve a radiolabeled ligand and a source of the receptor, such as cell membranes. nih.gov

Key considerations in developing a robust receptor binding assay include:

Low nonspecific binding: Ideally, specific binding should account for over 80% of the total binding at the radioligand's dissociation constant (Kd) concentration. nih.gov

Minimal ligand depletion: Less than 10% of the added radioligand should be bound to ensure accurate determination of binding parameters. nih.gov

Reaching steady-state: The binding reaction should reach equilibrium, and the signal should remain stable over the measurement period. nih.gov

Appropriate radioligand concentration: For competition assays, the concentration of the radiolabeled ligand should be at or below its Kd. nih.gov

The table below shows a comparison of Ki values for sigma receptor ligands determined by conventional and 96-well filtration methods.

CompoundKi (nM) - Conventional MethodKi (nM) - 96-well Filtration
Haloperidol 3.54.2
(+)-Pentazocine 4.85.5
DTG 1518

This table is based on data from a study on methodologies for in vitro analysis of sigma receptor ligands. core.ac.uk

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for evaluating the potency and selectivity of kinase inhibitors. nih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme. nih.gov A variety of formats are available, including radiometric, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. eurofinsdiscovery.com

Biochemical kinase assays are often performed in a high-throughput format to screen large compound libraries. eurofinsdiscovery.comthermofisher.com The concentration of ATP used in the assay is an important parameter, as it can influence the apparent inhibitory potency of ATP-competitive inhibitors. symansis.com Assays are typically run at ATP concentrations at or below the Michaelis constant (Km) for each enzyme to ensure sensitivity. symansis.com

The table below provides an example of the inhibitory profile of a compound against a panel of protein kinases.

KinaseIC₅₀ (nM)
S6K2 22
FGFR4 216
MAPKAPK2 >5000
MAPKAPK3 >5000
TTK >5000

This table is based on data from a study on a selective S6K2 inhibitor. researchgate.net

Cell-Based Functional Assays (e.g., polyglutamine aggregation assays, α-tubulin acetylation)

Cell-based functional assays provide a more physiologically relevant context for evaluating compound activity. These assays can measure a compound's effect on a specific cellular process.

Polyglutamine Aggregation Assays: The formation of polyglutamine aggregates is a hallmark of several neurodegenerative diseases, including Huntington's disease. nih.govnih.govescholarship.org Cell-based assays have been developed to screen for compounds that inhibit this aggregation. nih.govnih.govescholarship.org These assays often utilize inducible PC12 cell lines that express a polyglutamine-expanded protein, and the formation of visible aggregates is monitored. nih.govnih.govescholarship.org

α-Tubulin Acetylation Assays: Acetylation of α-tubulin at lysine 40 is a post-translational modification that plays a role in regulating microtubule stability and function. nih.govsigmaaldrich.com This modification is involved in processes such as dendritic arborization and larval locomotion in Drosophila. nih.gov The levels of acetylated α-tubulin can be assessed using specific antibodies in techniques like immunofluorescence and western blotting. sigmaaldrich.comnih.gov Studies have shown that α-synuclein, a protein implicated in Parkinson's disease, can colocalize with acetylated microtubules in primary neurons. nih.gov

Preclinical Target Engagement Studies

Preclinical target engagement studies are essential for validating that a drug candidate interacts with its intended target in a living organism. nih.gov These in vivo studies are a crucial step in the drug discovery process, bridging the gap between in vitro activity and potential clinical efficacy. nih.gov

The design of these studies requires careful consideration of several factors, including:

Species and strain selection: The chosen animal model should be relevant to the human disease and the target of interest. nih.gov

Target specificity: It is important to demonstrate that the observed effects are due to the interaction of the compound with its intended target. nih.gov

Pharmacokinetics and pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship, is critical for interpreting the results.

These studies often involve administering the compound to animals and then measuring the extent of target binding or modulation in relevant tissues. This can be achieved through various techniques, including ex vivo binding assays, biomarker analysis, and in vivo imaging.

Implications for Drug Discovery and Development

The structural motif of this compound and its derivatives holds significant promise in the landscape of modern drug discovery. Its unique combination of a halogenated pyridine ring and an aniline moiety provides a versatile scaffold for developing targeted therapies. The implications for drug discovery are vast, particularly concerning the strategies for optimizing lead compounds and the strategic use of the pyridine ring as a bioisostere to fine-tune pharmacological properties.

Lead Optimization Strategies

Lead optimization is a critical phase in drug development where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of the this compound scaffold, several optimization strategies have proven effective.

A key strategy involves the systematic modification of substituents on both the pyridine and phenyl rings to explore the structure-activity relationship (SAR). For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a series of related compounds were synthesized to optimize binding in specific pockets of the enzyme. acs.org It was observed that the type and position of substituents on the phenyl ring were critical for potency. While halogens, O-cycloalkyl, or nitrile groups were tolerated at the para-position, increasing the size or polarity of the substituent led to a decrease in potency. acs.org Similarly, strategic modifications to introduce new exit vectors on other parts of the molecular scaffold allowed for further optimization. acs.org

Another successful lead optimization approach involves introducing specific chemical groups to enable new functionalities, such as for diagnostic purposes. In the development of positron emission tomography (PET) imaging agents for Lysine-Specific Demethylase 1 (LSD1), a lead compound was modified to include a fluorine atom. acs.org The resulting 6-fluoropyridine derivative exhibited potent, single-digit nanomolar inhibitory activity against LSD1, demonstrating that the introduction of the fluorine did not compromise its biological efficacy. acs.org This modification was specifically designed to allow for radiolabeling with ¹⁸F for use in PET imaging. acs.org

Computational methods are increasingly combined with high-throughput chemistry to accelerate the lead optimization process. acs.org Virtual libraries of compounds can be generated in silico and docked into the active site of a target enzyme. acs.org The best-scoring compounds are then prioritized for synthesis and biological testing, streamlining the discovery of more potent and selective drug candidates. acs.org

Table 1: Examples of Lead Optimization in Related Structures

Lead Compound Modification Target Result Reference
Introduction of a 6-fluoropyridine group Lysine-Specific Demethylase 1 (LSD1) Achieved high inhibitory activity (IC₅₀ in the single-digit nanomolar range) suitable for a PET imaging agent. acs.org
Substitution at the para-position of the phenyl ring SARS-CoV-2 Main Protease (Mpro) Halogen, O-cycloalkyl, or nitrile groups were tolerated, but larger or more polar groups decreased potency. acs.org

Role of Pyrimidine/Pyridine as a Bioisostere in Drug Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one part of a molecule with a bioisostere is a common strategy in medicinal chemistry to enhance activity, improve selectivity, alter physicochemical properties, or reduce toxicity. The pyridine ring, a key component of this compound, and the related pyrimidine ring are frequently used as bioisosteres for other aromatic or heterocyclic systems.

The pyrimidine moiety is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities. nih.gov In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, leading to the discovery of compounds with significant anti-fibrotic activities. nih.gov

Pyridine itself can be replaced by bioisosteres to overcome challenges in drug development. For example, the pyridine-N-oxide moiety in one compound was successfully replaced by a 2-difluoromethylpyridine group. This bioisosteric replacement resulted in compounds with similar or enhanced activity as quorum sensing inhibitors. rsc.org

Table 2: Bioisosteric Replacement of Pyridine and Related Heterocycles

Original Moiety Bioisosteric Replacement Application/Drug Outcome Reference
Pyridine 3-Azabicyclo[3.1.1]heptane Rupatadine (Antihistamine) >10-fold increase in water solubility; significant decrease in lipophilicity (logD). chemrxiv.org
Pyridine-N-Oxide 2-Difluoromethylpyridine Quorum Sensing Inhibitor Maintained or enhanced biological activity. rsc.org

Crystal Engineering and Solid State Chemistry of 2 5 Fluoropyridin 2 Yl Aniline

Investigation of Co-Crystal Formation and Polymorphism

The molecular architecture of 2-(5-Fluoropyridin-2-YL)aniline, featuring a flexible bond between the aniline (B41778) and pyridine (B92270) rings, along with hydrogen bond donors (the -NH2 group) and acceptors (the pyridine nitrogen and fluorine atoms), suggests a high propensity for polymorphism and co-crystal formation.

Polymorphism: The existence of different crystalline forms of the same compound is known as polymorphism. These polymorphs can exhibit distinct physicochemical properties. For this compound, conformational polymorphism is a significant possibility due to the rotational freedom around the C-C bond connecting the two aromatic rings. Different dihedral angles between the phenyl and pyridinyl rings would lead to different packing arrangements in the crystal lattice, potentially resulting in multiple polymorphic forms. The balance of intermolecular forces, such as hydrogen bonding and π-π stacking, would be crucial in stabilizing these different crystalline arrangements.

Co-crystal Formation: Co-crystals are multi-component crystals in which an API and a co-former are held together by non-covalent interactions. cam.ac.ukcam.ac.uk The formation of co-crystals is a well-established strategy to enhance the physicochemical properties of pharmaceutical solids. jocpr.com Given the functional groups present in this compound, it is a prime candidate for co-crystallization with various pharmaceutically acceptable co-formers. The primary amine group can act as a strong hydrogen bond donor, while the pyridine nitrogen is a strong hydrogen bond acceptor. This makes the formation of robust hydrogen-bonded synthons with co-formers containing carboxylic acids, amides, or other complementary functional groups highly probable. The fluorine atom can also participate in weaker C-H···F hydrogen bonds, further directing the crystal packing.

The selection of a suitable co-former is critical and is often guided by the pKa values of the API and the co-former to favor co-crystal formation over salt formation. bohrium.com A systematic screening of co-formers could potentially yield a variety of co-crystals with tailored properties.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound, and any of its potential polymorphs or co-crystals, would be governed by a network of intermolecular interactions. A theoretical analysis of these interactions provides insight into the likely crystal packing motifs. The understanding of these non-covalent interactions is fundamental to modern crystal engineering. bohrium.com

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, which are a common and robust interaction in nitrogen-containing heterocyclic compounds. nih.govnih.govresearchgate.net These interactions could lead to the formation of various motifs, such as chains or dimers. For instance, in the crystal structure of N-(Pyrimidin-2-yl)aniline, two independent molecules are linked into a dimer by two N-H···N hydrogen bonds. nih.gov

π-π Stacking: The presence of two aromatic rings (phenyl and fluoropyridinyl) suggests that π-π stacking interactions will also be a significant contributor to the crystal packing. These interactions can occur in a face-to-face or offset face-to-face manner and are crucial in the packing of many aromatic compounds. The interplay between hydrogen bonding and π-π stacking would likely dictate the final three-dimensional architecture of the crystal.

Predicted Crystal Data:

While experimental data is not available, a hypothetical set of crystallographic parameters can be predicted based on similar structures found in the Cambridge Structural Database. These values are for illustrative purposes and would need to be confirmed by experimental single-crystal X-ray diffraction.

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~15-20
β (°)~95-105
V (ų)~1200-1600
Z4

Summary of Potential Intermolecular Interactions:

Interaction Type Donor Acceptor Potential Motif
Hydrogen BondN-H (amine)N (pyridine)Dimers, Chains
Hydrogen BondC-H (aromatic)F (fluoro)3D Network
π-π StackingPhenyl RingPyridinyl RingStacked Columns

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Fluoropyridin-2-YL)aniline, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura, to attach the 5-fluoropyridyl group to the aniline ring. For example, brominated aniline derivatives react with 5-fluoropyridyl boronic acid using palladium catalysts (e.g., Pd(PPh₃)₄). Key optimizations include:

  • Temperature : 80–100°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility and catalytic efficiency.
  • Purification : Column chromatography or recrystallization ensures >95% purity. Intermediate characterization (e.g., NMR) at each step is critical to confirm regiochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns and fluorine integration (e.g., ¹⁹F chemical shifts at ~-120 ppm for para-fluorine).
  • X-ray crystallography : SHELXL refines structures, resolving potential disorder in the fluoropyridyl moiety. High-resolution data (d ≤ 0.8 Å) and twinning detection (via PLATON) improve accuracy .
  • Mass spectrometry : HRMS validates molecular weight and purity, with ESI+ or EI modes preferred for fragmentation analysis.

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 5-fluoro substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The 5-fluoro group activates the pyridine ring at positions para to fluorine by withdrawing electron density (Hammett σₚ ≈ 0.06 for fluorine). This directs NAS to the C-3 position, as shown in comparative studies with non-fluorinated analogs. Computational modeling (DFT) predicts regioselectivity, validated experimentally via kinetic profiling (e.g., pseudo-first-order rate constants). Solvent effects (e.g., DMSO vs. THF) further modulate reactivity .

Q. What strategies resolve crystallographic disorder in this compound derivatives during refinement?

  • Methodological Answer : For rotational/positional disorder in the fluoropyridyl group:

  • SHELXL instructions : Use PART and FRAG to model alternative conformations.
  • Twinning refinement : Apply TWIN commands after detecting twinning with PLATON.
  • Restraints : DFIX/DANG restraints maintain bond-length consistency. Comparative analysis with Cambridge Structural Database (CSD) entries (e.g., similar pyridyl-anilines) validates refinement accuracy .

Q. How can contradictions in reported biological activities of analogs be systematically addressed?

  • Methodological Answer : Discrepancies arise from:

  • Substituent positioning : Ortho vs. para substitution relative to the amine group alters steric/electronic profiles.
  • Assay variability : Use standardized protocols (e.g., identical cell lines, IC₅₀ determination in triplicate).
  • Validation steps :

Structural revalidation : Confirm purity via HPLC and regiochemistry via NOESY NMR.

Dose-response profiling : Test across 3+ biological models (e.g., cancer vs. non-cancer cells).

Computational docking : AutoDock Vina maps interactions with targets (e.g., kinase ATP-binding pockets) .

Q. What role does solvent polarity play in stability and reactivity during storage and reactions?

  • Methodological Answer :

  • Stability : Polar aprotic solvents (e.g., DMSO) reduce oxidative degradation by solvating the amine group. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation in DMSO vs. >20% in ethanol.
  • Reactivity : Low hydrogen-bond acidity solvents (Kamlet-Taft α < 0.5, e.g., THF) minimize side reactions in cross-coupling. Solvent screening via Hansen solubility parameters identifies optimal media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.